molecular formula C23H24N4O4 B3862654 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide

Cat. No.: B3862654
M. Wt: 420.5 g/mol
InChI Key: PEGZZZKJMLHLLT-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a phenoxy group, a nitrophenyl group, and a pyrrole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and pyrrole intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-propan-2-ylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable amine. The pyrrole intermediate is prepared by reacting 4-nitrobenzaldehyde with pyrrole under acidic conditions to form the corresponding Schiff base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-2-propan-2-ylphenoxy)acetamide
  • N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
  • 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]ethanamide

Uniqueness

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16(2)21-11-6-17(3)13-22(21)31-15-23(28)25-24-14-20-5-4-12-26(20)18-7-9-19(10-8-18)27(29)30/h4-14,16H,15H2,1-3H3,(H,25,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGZZZKJMLHLLT-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
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2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
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2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
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2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
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2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
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2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.